4-(2,5-Dimethoxyphenyl)butan-2-ol
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Overview
Description
4-(2,5-Dimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O3 It is a derivative of phenylbutanol, featuring two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)butan-2-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions
Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: 4-(2,5-Dimethoxyphenyl)butan-2-one
Reduction: 4-(2,5-Dimethoxyphenyl)butane
Substitution: 4-(2,5-Dimethoxyphenyl)-2-bromobutane
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 4-(2,5-Dimethoxyphenyl)butan-2-ol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)butyric acid
- 4-(2,5-Dimethoxyphenyl)butan-2-one
- 4-(2,5-Dimethoxyphenyl)butane
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
VZOMIDNSZHBTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)OC)OC)O |
Origin of Product |
United States |
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